

"3-Bromo-1-(trimethylsilyl)-1-propyne" physical properties boiling point density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-1-(trimethylsilyl)-1-propyne

Cat. No.: B1268919

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3-Bromo-1-(trimethylsilyl)-1-propyne**

This guide provides a detailed overview of the key physical properties of **3-Bromo-1-(trimethylsilyl)-1-propyne**, a versatile reagent used in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its boiling point and density.

Physical Properties of 3-Bromo-1-(trimethylsilyl)-1-propyne

3-Bromo-1-(trimethylsilyl)-1-propyne is a clear, colorless to pale yellow liquid.^[1] It is immiscible with water and soluble in solvents like chloroform, and slightly soluble in ethyl acetate and methanol.^[1] Below is a summary of its key physical properties.

Quantitative Data Summary

The boiling point and density of **3-Bromo-1-(trimethylsilyl)-1-propyne** are presented in the table below. It is important to note that the boiling point is highly dependent on pressure.

Physical Property	Value	Conditions
Boiling Point	195.8 °C	at 760 mmHg[1]
44-45 °C	at 2 mmHg[2][3][4]	
Density	1.196 g/cm ³	Not specified
1.17 g/mL	at 25 °C[2][3]	
Refractive Index	n _{20/D} 1.483	(lit.)[1][2][3]

Experimental Protocols

While the specific experimental methods used to determine the cited values for **3-Bromo-1-(trimethylsilyl)-1-propyne** are not detailed in the provided literature, this section outlines standard and detailed protocols for determining the boiling point and density of a liquid compound.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[5] Common methods for its determination include distillation and the Thiele tube method.

1. Distillation Method

This method is suitable for determining the boiling point of larger sample volumes (typically >5 mL) and also serves as a purification technique.[6][7]

- Apparatus Setup: A simple distillation apparatus is assembled using a round-bottomed flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor as it passes into the condenser.[6]
- Procedure:
 - The liquid sample and a few boiling chips (or a magnetic stir bar) are placed in the distilling flask.[6]

- The apparatus is assembled, and cooling water is circulated through the condenser.
- The flask is heated gently.
- As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.
- The stable temperature reading during the distillation of the bulk of the liquid is recorded as the boiling point at the measured atmospheric pressure.[6]

2. Micro-Boiling Point Determination (Thiele Tube Method)

This is a convenient method for small amounts of liquid (less than 0.5 mL).[6][8]

- Apparatus Setup: A small sample tube containing the liquid is attached to a thermometer. A capillary tube, sealed at one end, is placed (open end down) into the liquid. This assembly is then placed in a Thiele tube filled with a high-boiling point oil (like mineral oil or paraffin).[5][6]
- Procedure:
 - The Thiele tube is heated gently at the side arm.[6][8]
 - As the temperature rises, air trapped in the capillary tube will bubble out.
 - Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the liquid's vapor has displaced all the air.[6][8]
 - The heat source is then removed.
 - The liquid will begin to cool, and the bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point, as it is the point where the external pressure equals the vapor pressure of the liquid.[6][8]

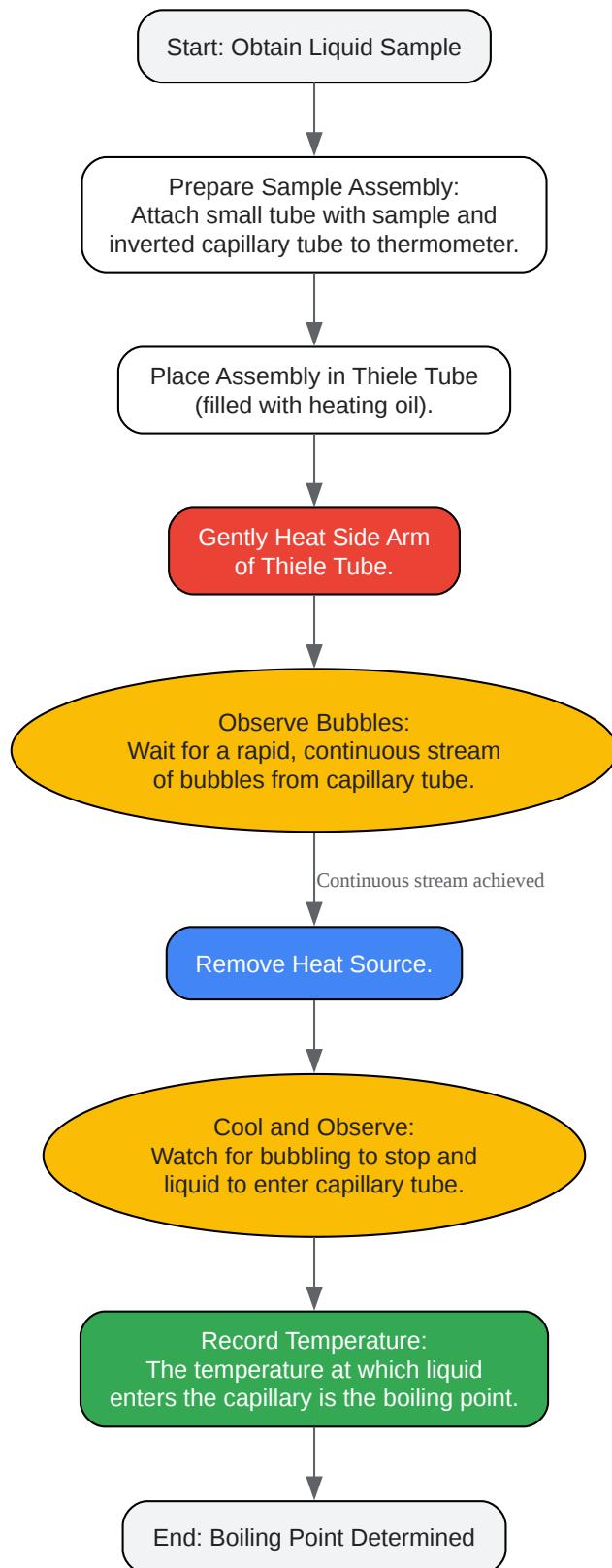
Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[9]

1. Using a Graduated Cylinder and Balance

This is a straightforward method for determining density.

- Procedure:


- The mass of a clean, dry graduated cylinder is measured using an electronic balance.[9]
- A specific volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[9]
- The mass of the graduated cylinder containing the liquid is measured.
- The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[9]
- The density is calculated by dividing the mass of the liquid by its measured volume (Density = Mass/Volume).[9]

2. Water Displacement Method (for irregularly shaped solids)

This method, based on Archimedes' principle, is used for solids but the principle can be adapted for liquids using a pycnometer. For direct liquid measurement, the procedure above is more common. The water displacement method involves measuring the volume of water displaced by an object to determine the object's volume.[10][11]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of a liquid sample using the Thiele tube method.

[Click to download full resolution via product page](#)

Caption: Workflow for Micro-Boiling Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 3-ブロモ-1- (トリメチルシリル) -1-プロピン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-BROMO-1-(TRIMETHYLSILYL)-1-PROPYNE | 38002-45-8 [chemicalbook.com]
- 4. CAS RN 38002-45-8 | Fisher Scientific [fishersci.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vernier.com [vernier.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- To cite this document: BenchChem. ["3-Bromo-1-(trimethylsilyl)-1-propyne" physical properties boiling point density]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268919#3-bromo-1-trimethylsilyl-1-propyne-physical-properties-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com